

# An In-Depth Technical Guide to Methyl 2-methoxy-5-sulfamoylbenzoate (C<sub>9</sub>H<sub>11</sub>NO<sub>5</sub>S)

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## Compound of Interest

Compound Name: *Methyl 2-methoxy-5-sulfamoylbenzoate*

Cat. No.: *B120666*

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## Abstract

**Methyl 2-methoxy-5-sulfamoylbenzoate** is a key chemical intermediate with the formula C<sub>9</sub>H<sub>11</sub>NO<sub>5</sub>S. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and primary application in the pharmaceutical industry, particularly in the synthesis of the atypical antipsychotic drug sulpiride and its active levorotatory enantiomer, levosulpiride. Detailed experimental protocols for its synthesis and subsequent conversion to sulpiride are provided, along with a thorough examination of the pharmacological mechanism of action of these derivatives as selective dopamine D2 receptor antagonists. This document also includes quantitative bioactivity and toxicity data, presented in structured tables for clarity. Visualizations of the synthetic workflow and the dopamine D2 receptor signaling pathway are included to facilitate a deeper understanding of its utility in drug development.

## Physicochemical Properties

**Methyl 2-methoxy-5-sulfamoylbenzoate** is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
Chemical Formula	C9H11NO5S	[2]
Molecular Weight	245.25 g/mol	[2]
CAS Number	33045-52-2	[2]
Melting Point	175-177 °C	[3]
Appearance	White to off-white solid	[1]
Synonyms	4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide, Methyl 5-(aminosulfonyl)-2-methoxybenzoate, Methyl 5-sulfamoyl-2-methoxybenzoate	[2]

## Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

A common and efficient method for the synthesis of **Methyl 2-methoxy-5-sulfamoylbenzoate** involves the reaction of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfinate in the presence of a copper catalyst.[4]

### Experimental Protocol

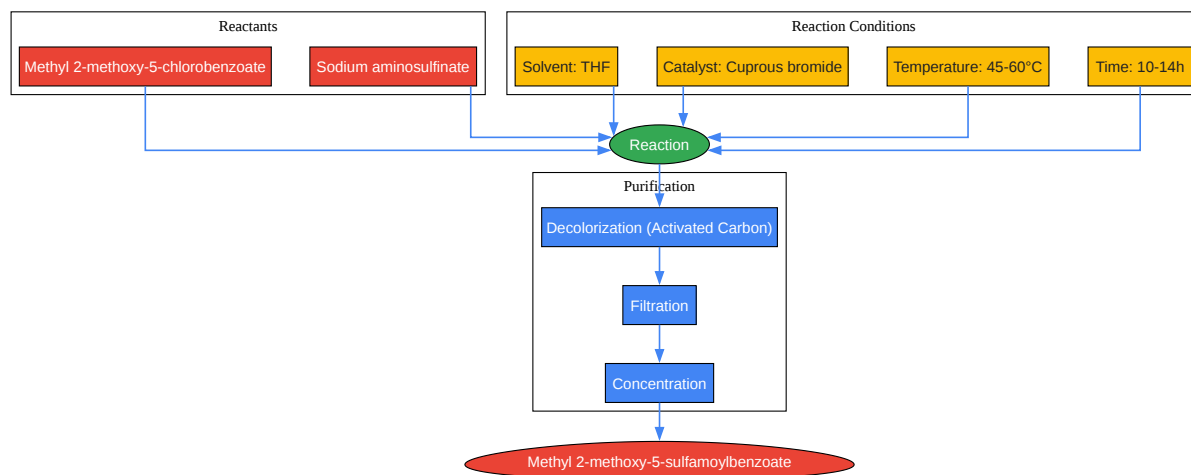
Materials:

- Methyl 2-methoxy-5-chlorobenzoate
- Sodium aminosulfinate
- Cuprous bromide (catalyst)
- Tetrahydrofuran (THF, solvent)
- Activated carbon

Procedure:

- In a reaction flask equipped with a reflux condenser, add tetrahydrofuran (THF).
- To the THF, add methyl 2-methoxy-5-chlorobenzoate and sodium aminosulfinate in a molar ratio of 1:1.05-1.2.
- Add cuprous bromide as a catalyst.
- Heat the reaction mixture to a temperature of 45-60°C and maintain for 10-14 hours.
- After the reaction is complete, add activated carbon to the mixture for decolorization and filter the hot solution to remove the activated carbon, catalyst, and by-product sodium chloride.
- The filtrate is then concentrated under reduced pressure to yield **Methyl 2-methoxy-5-sulfamoylbenzoate**.<sup>[4]</sup>

## Synthesis Workflow



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Synthesis workflow for **Methyl 2-methoxy-5-sulfamoylbenzoate**.

## Application in the Synthesis of Sulpiride and Levosulpiride

**Methyl 2-methoxy-5-sulfamoylbenzoate** is a crucial intermediate in the synthesis of sulpiride, an atypical antipsychotic, and its more active S-enantiomer, levosulpiride.[1]

## Experimental Protocol for Sulpiride Synthesis

Materials:

- **Methyl 2-methoxy-5-sulfamoylbenzoate**
- (S)-1-ethyl-2-aminomethylpyrrolidine (for Levosulpiride) or racemic 1-ethyl-2-aminomethylpyrrolidine (for Sulpiride)
- Ethanol

Procedure:

- In a reaction vessel, combine **Methyl 2-methoxy-5-sulfamoylbenzoate** and (S)-1-ethyl-2-aminomethylpyrrolidine.
- Heat the mixture to 90-100°C for approximately 5 hours under a nitrogen atmosphere.
- After the reaction is complete, cool the mixture to 80°C.
- Add ethanol and stir under reflux for 10 minutes.
- Cool the mixture to 5°C and stir for 2 hours to facilitate precipitation.
- Filter the solid product, wash with ethanol, and dry at 65°C to obtain Levosulpiride.

## Pharmacological Activity of Derivatives

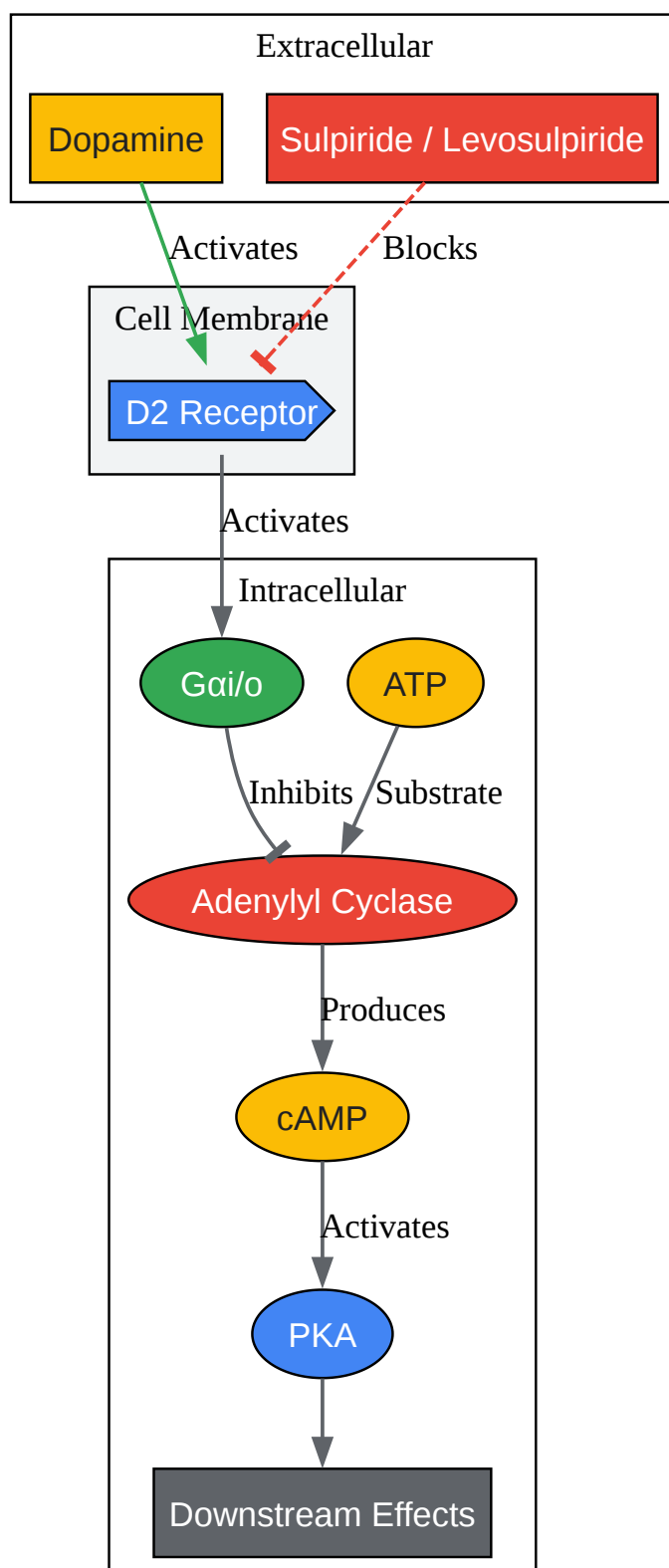
Sulpiride and levosulpiride, synthesized from **Methyl 2-methoxy-5-sulfamoylbenzoate**, are selective antagonists of the dopamine D2 receptor.<sup>[5]</sup> This antagonism is the basis of their therapeutic effects.

## Mechanism of Action: Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways. By blocking these receptors, sulpiride and levosulpiride prevent the inhibitory effect

of dopamine, leading to a normalization of dopaminergic neurotransmission in brain regions where it is dysregulated.[5]

## Dopamine D2 Receptor Signaling Pathway



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Dopamine D2 receptor signaling and the antagonistic action of sulpiride/levosulpiride.

## Quantitative Bioactivity Data

The following table summarizes the binding affinities (K<sub>i</sub>) and inhibitory concentrations (IC<sub>50</sub>) of sulpiride and levosulpiride for dopamine receptors.

Compound	Receptor	Bioactivity Type	Value (nM)	Species	Reference(s)
(-)-Sulpiride (Levosulpiride)	Dopamine D2	K <sub>i</sub>	39	Rat	[6]
(-)-Sulpiride (Levosulpiride)	Dopamine D2 (long)	K <sub>i</sub>	120	Human	[6]
(-)-Sulpiride (Levosulpiride)	Dopamine D2 (short)	K <sub>i</sub>	51	Human	[6]
(-)-Sulpiride (Levosulpiride)	Dopamine D2	IC <sub>50</sub>	210	Rat	
(-)-Sulpiride (Levosulpiride)	Dopamine D3	K <sub>i</sub>	~13	N/A	
(-)-Sulpiride (Levosulpiride)	Dopamine D4	K <sub>i</sub>	~1000	N/A	[7]
Sulpiride	Dopamine D2	K <sub>i</sub>	~15	N/A	[8]
Sulpiride	Dopamine D2	IC <sub>50</sub>	128	N/A	[6]

## Toxicity Data

Acute toxicity data for sulpiride is presented below. Levosulpiride has been shown to have lower acute toxicity than the racemic mixture.[9]



Compound	Test	Route	Species	Value	Reference(s)
Sulpiride	LD50	Oral	Rat (male)	7200 mg/kg	
Sulpiride	LD50	Oral	Rat (female)	6000 mg/kg	
Sulpiride	LD50	Oral	Mouse (male)	3400 mg/kg	
Sulpiride	LD50	Oral	Mouse (female)	2300 mg/kg	
Sulpiride	LD50	Intraperitonea	Rat (male)	220 mg/kg	
Sulpiride	LD50	Intraperitonea	Rat (female)	150 mg/kg	

## Other Potential Applications

While the primary and well-documented application of **Methyl 2-methoxy-5-sulfamoylbenzoate** is in the synthesis of sulpiride and its derivatives, some literature suggests its utility as a reactant in the preparation of other classes of therapeutic agents, including anticoagulants, HCV NS5B polymerase inhibitors, and oral hypoglycemic agents.[1] However, specific examples of marketed or clinical-stage drugs in these classes derived from this particular intermediate, along with their detailed synthetic protocols, are not widely available in the public scientific literature. The synthesis of various benzamide and sulfonamide derivatives for these therapeutic targets is an active area of research.

## Conclusion

**Methyl 2-methoxy-5-sulfamoylbenzoate** is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward and high-yielding synthesis makes it an economically viable starting material. Its role as a key building block for the atypical antipsychotic sulpiride and its more potent enantiomer levosulpiride is well-established. The detailed understanding of the mechanism of action of these dopamine D2 receptor antagonists provides a clear rationale for their therapeutic use. While its application in other therapeutic areas is plausible, further research and publication of specific synthetic routes and biological activities are needed to fully realize its potential in drug discovery and development. This guide

provides a solid foundation of the known synthesis, properties, and applications of **Methyl 2-methoxy-5-sulfamoylbenzoate** for researchers and professionals in the field.

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